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Introduction

Aplaviroc (also known as AK602, ONO-4128, and GW873140) is a potent, non-competitive
allosteric antagonist of the C-C chemokine receptor 5 (CCR5).[1] CCR5 is a critical co-receptor
for the entry of R5-tropic strains of the human immunodeficiency virus (HIV-1) into host cells.
While the clinical development of Aplaviroc was halted due to concerns of hepatotoxicity in
human trials, its mechanism of action and preclinical data remain of interest for HIV research
and the development of other CCR5 antagonists.[2][3]

An important consideration for in vivo studies is the species specificity of Aplaviroc. Preclinical
studies have shown that Aplaviroc binds with high affinity to human and macague CCR5 but
not to the CCR5 of other species, including mice. This necessitates the use of humanized
murine models, which are immunodeficient mice engrafted with human immune cells or tissues,
to evaluate the efficacy of Aplaviroc in a small animal model.

This document provides detailed application notes and protocols for the administration of
Aplaviroc in a humanized mouse model, based on published preclinical research. The
provided protocols and data are intended to serve as a guide for researchers designing in vivo
studies to evaluate Aplaviroc or similar CCR5 antagonists.
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Table 1: In Vivo Efficacy of Aplaviroc in HIV-1 Infected
hu-PBMC-NOG Mice

Mean Proviral
Mean Plasma Mean Serum

Mean Human DNA
HIV-1 RNA p24 Levels .
Treatment CD4+I/CD8+ . (copies/10"6
. (copies/mL) (pg/mL) (Day
Group Ratio (Day 16 human CD4+
. . (Day 16 post- 16 post-
post-infection) . . . cells) (Day 16
infection) infection)

post-infection)

Saline (Control) 0.1 ~1 x 10”6 >3000 ~1 x 10"5
Aplaviroc 0.92 1.27 x 103 <50 ~1x 1072
Uninfected 1.0 Not Applicable Not Applicable Not Applicable

Data extracted from Nakata et al., 2005.[4]

Experimental Protocols

Protocol 1: Establishment of a Humanized Peripheral
Blood Mononuclear Cell (PBMC) Non-obese
Diabetic/Severe Combined Immunodeficiency
(NODJ/SCID) Interleukin-2 Receptor Gamma Chain
Knocked-out (NOG) Mouse Model for HIV-1 Infection

This protocol describes the generation of a humanized mouse model susceptible to HIV-1
infection, which is essential for evaluating the in vivo efficacy of Aplaviroc.

Materials:

* Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) interleukin-2 receptor
gamma chain knocked-out (NOG) mice.

e Human peripheral blood mononuclear cells (PBMCs).

o Phosphate-buffered saline (PBS), sterile.
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» R5-tropic HIV-1 isolate (e.g., HIV-1JR-FL).
Procedure:
e Preparation of Human PBMCs:

o Isolate human PBMCs from healthy donors using Ficoll-Paque density gradient
centrifugation.

o Wash the isolated PBMCs twice with sterile PBS.
o Resuspend the cells in sterile PBS at a concentration of 5 x 1077 cells/mL.
e Transplantation of Human PBMCs into NOG Mice:

o Administer 0.2 mL of the human PBMC suspension (1 x 1077 cells) intraperitoneally to
each NOG mouse.

o Monitor the mice for signs of graft-versus-host disease (GVHD).
e HIV-1 Infection of Humanized Mice:

o One day after PBMC transplantation, inoculate the mice intraperitoneally with an R5-tropic
HIV-1 isolate (e.g., 100 TCID50 of HIV-1JR-FL).

Protocol 2: Administration of Aplaviroc in HIV-1 Infected
hu-PBMC-NOG Mice

This protocol details the preparation and administration of Aplaviroc to the established HIV-1
infected humanized mouse model.

Materials:
» Aplaviroc (AK602/ONO-4128/GW873140).
» Vehicle for administration (e.g., saline).

e HIV-1 infected hu-PBMC-NOG mice (from Protocol 1).
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Procedure:
e Preparation of Aplaviroc Solution:

o Note: The specific formulation and dosage of Aplaviroc administered in the Nakata et al.
(2005) study are not publicly detailed. Researchers should perform dose-ranging studies
to determine the optimal dose. Based on in vitro potency, a starting point for in vivo studies
could be in the range of 1-10 mg/kg.

o Prepare a stock solution of Aplaviroc in a suitable solvent and dilute to the final desired
concentration with the chosen vehicle (e.g., saline). The final solution should be sterile-
filtered.

o Administration of Aplaviroc:

o One day after HIV-1 inoculation, begin administration of Aplaviroc to the treatment group
of mice.

o The route of administration in the key preclinical study is not explicitly stated. Oral gavage
or intraperitoneal injection are common routes for small molecule inhibitors in murine
models.

o Administer the prepared Aplaviroc solution to the mice at the predetermined dosage and
frequency. For a proof-of-concept study, daily administration is recommended.

o Administer an equal volume of the vehicle (e.g., saline) to the control group of mice
following the same schedule.

e Monitoring and Sample Collection:
o Monitor the health of the mice daily.

o Collect peripheral blood samples at regular intervals (e.g., weekly) to monitor human
CD4+ and CD8+ T cell counts by flow cytometry.

o Separate plasma from blood samples to quantify HIV-1 RNA levels using a validated
assay (e.g., RT-gPCR).
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o At the end of the study (e.g., day 16 post-infection), euthanize the mice and collect blood
for serum p24 analysis and tissues for proviral DNA analysis.
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Caption: CCR5 signaling pathway and Aplaviroc's mechanism of action.
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Caption: Experimental workflow for evaluating Aplaviroc in a humanized mouse model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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